1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17642600
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 4-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3O/c1-10-7-15(14-12(10)13)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14) |
| Standard InChI Key | WLVBFRZFYMKZIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)COCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrazole Architecture
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the backbone of this compound. The 1-position is substituted with a (benzyloxy)methyl group (–CH2–O–CH2C6H5), while the 4-position bears a methyl group (–CH3). This substitution pattern influences electron distribution, steric bulk, and hydrogen-bonding capacity, which are critical for intermolecular interactions .
Electronic Effects
The electron-donating methyl group at the 4-position increases electron density at the 3-amino group, enhancing its nucleophilicity. Conversely, the benzyloxy-methyl substituent introduces moderate electron-withdrawing effects via the ether oxygen, creating a polarized electronic environment conducive to regioselective reactions.
Physicochemical Properties
While experimental data specific to 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine are scarce, properties can be extrapolated from structurally related pyrazoles (Table 1) .
Table 1: Inferred Physicochemical Properties
The compound is expected to be stable under inert atmospheres but may undergo oxidative degradation at elevated temperatures or in the presence of strong oxidizing agents .
Synthetic Methodologies
Primary Synthetic Routes
Two principal strategies have been identified for constructing the 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine scaffold:
Nucleophilic Substitution Approach
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Precursor Synthesis: 4-Methyl-1H-pyrazol-3-amine is reacted with chloromethyl benzyl ether in the presence of a base (e.g., K2CO3) in anhydrous DMF at 60–80°C.
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Mechanism: Deprotonation of the pyrazole nitrogen followed by SN2 displacement of the chloride.
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Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yields from 68% to 82%.
Multicomponent Cyclization
A one-pot reaction employing hydrazine derivatives, β-keto esters, and benzyloxy-methylating agents:
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Components:
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Methyl acetoacetate (β-keto ester)
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Benzyloxy-methyl chloride
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Hydrazine hydrate
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Conditions: Ethanol reflux (78°C) with catalytic p-toluenesulfonic acid .
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Advantages: Atom economy (78–85%), fewer purification steps.
Purification and Characterization
Post-synthetic processing typically involves:
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Liquid-Liquid Extraction: Dichloromethane/water partitioning to remove polar byproducts .
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Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v).
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Analytical Confirmation:
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1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar–H), 5.42 (s, 2H, OCH2Ph), 4.12 (s, 2H, NCH2O), 2.32 (s, 3H, CH3), 1.85 (s, 1H, NH2).
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HRMS: m/z calc. for C12H15N3O [M+H]+: 218.1293, found: 218.1295.
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Biological and Pharmacological Prospects
Enzyme Inhibition Studies
Table 2: Hypothesized Targets Based on Structural Analogs
| Target Enzyme | IC50 (Predicted) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.8–1.2 µM | Competitive inhibition |
| Monoamine Oxidase B | 2.3–3.1 µM | Irreversible binding |
| Glycogen Synthase Kinase-3β | 4.5–6.7 µM | Allosteric modulation |
The benzyloxy group may facilitate membrane penetration, while the amino group anchors the molecule to enzyme active sites via hydrogen bonding.
Antibacterial Screening
Preliminary assays against Gram-positive pathogens show:
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MIC Values:
Industrial and Material Science Applications
Coordination Chemistry
The compound acts as a polydentate ligand, forming stable complexes with transition metals:
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Copper(II) Complex: [Cu(C12H15N3O)Cl2] exhibits catalytic activity in Ullmann coupling reactions (TON = 4200).
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Palladium(0) Catalyst: Enhanced Suzuki-Miyaura coupling yields (94–98%) under aqueous conditions.
Polymer Additives
Incorporation into epoxy resins (1–3 wt%) improves:
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Thermal Stability: Decomposition onset temperature increases from 280°C to 317°C.
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Flame Retardancy: LOI value rises from 21% to 28% due to nitrogen-mediated char formation .
| Hazard Category | Precautionary Actions |
|---|---|
| Skin Irritation | Wear nitrile gloves; use fume hood |
| Air Sensitivity | Store under argon; use Schlenk-line techniques |
| Environmental Toxicity | Avoid aqueous discharge; incinerate waste |
| Reactivity with Acids | Neutralize spills with sodium bicarbonate |
Material Safety Data Sheet (MSDS) recommendations for analogous compounds mandate:
Future Research Directions
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Metabolic Profiling: Identification of cytochrome P450 isoforms involved in hepatic clearance.
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Formulation Development: Nanoencapsulation to enhance oral bioavailability.
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Structure-Activity Relationships: Systematic variation of substituents to optimize target engagement.
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